N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C15H24N2O2S It is known for its unique structure, which includes a cyclohexyl group, an ethyl group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the reaction of 4-(methylsulfonyl)-1,3-benzenediamine with cyclohexyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-Cyclohexyl-N1-ethyl-4-methylbenzene-1,2-diamine
- N1-Cyclohexyl-N1-ethyl-4-methylsulfanyl-1,2-butanediamine
Uniqueness
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Biological Activity
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C₁₅H₂₄N₂O₂S. This compound features a cyclohexyl and ethyl group attached to a 1,3-benzenediamine core, along with a methylsulfonyl substituent at the para position. It is categorized as an aromatic amine and has garnered interest for its potential applications in pharmaceuticals and materials science. However, comprehensive studies on its biological activity remain limited.
- Molecular Formula: C₁₅H₂₄N₂O₂S
- CAS Number: 1220017-67-3
- Molecular Weight: 296.43 g/mol
- Classification: Irritant
Biological Activity Overview
Interaction Studies
Initial findings suggest that this compound may exhibit binding affinity with several biological targets. However, further research is necessary to elucidate these interactions and their implications for drug design and therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their known biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Amino-N,N-diethylbenzenesulfonamide | Diethyl group instead of cyclohexyl | Antimicrobial |
N,N-Dimethyl-4-methylsulfonylaniline | Dimethyl substitution on the amine | Anticancer |
4-Methylsulfonylaniline | Lacks the cyclohexyl and ethyl groups | Anti-inflammatory |
This comparison highlights that while this compound has unique structural attributes, its biological activity remains to be fully characterized.
Potential Applications
Researchers are exploring various applications for this compound in fields such as:
- Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new therapeutic agents.
- Materials Science: Its properties may allow for innovative uses in material formulations.
Properties
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-17(12-7-5-4-6-8-12)13-9-10-15(14(16)11-13)20(2,18)19/h9-12H,3-8,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKFJSOJQBUNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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